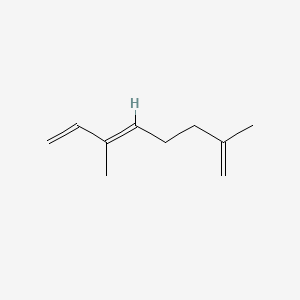

3,7-Dimethylocta-1,3,7-triene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,7-dimethylocta-1,3,7-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,8H,1-2,6-7H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPBRODHZKDRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC=C(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052135 | |

| Record name | 3,7-Dimethylocta-1,3,7-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-99-8 | |

| Record name | α-Ocimene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7-Octatriene, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethylocta-1,3,7-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethylocta-1,3,7-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthesis of 3,7 Dimethylocta 1,3,7 Triene

Distribution in Plant Kingdom and Essential Oils

3,7-Dimethylocta-1,3,7-triene is widely distributed across the plant kingdom and is a significant component of many essential oils. wikipedia.org Its presence contributes to the characteristic scent of numerous flowers, leaves, and fruits.

This compound has been identified in a diverse array of plant species. The concentration and specific isomeric form of this compound can vary depending on the plant part, developmental stage, and environmental conditions. brieflands.com

Below is a table summarizing the presence of this compound and its isomers in various botanical sources:

As volatile organic compounds (VOCs), ocimene isomers, including this compound, play a crucial role in plant biology. They are involved in attracting pollinators and in plant defense mechanisms. myskinrecipes.com For instance, the emission of ocimenes can attract beneficial insects that prey on herbivores. myskinrecipes.com Research has shown that α-ocimene released from infested Citrus aurantium can induce resistance to the two-spotted spider mite (Tetranychus urticae) in susceptible citrus genotypes. mdpi.com Furthermore, ocimenes contribute to the complex scent profiles of flowers, which guide pollinators to their nectar and pollen resources. myskinrecipes.com

Occurrence as a Component of Insect Pheromones

Beyond their role in plant biology, ocimenes are also found as components of insect pheromones, influencing insect behavior and communication. For example, (E)-β-ocimene is a component of the anti-aphrodisiac pheromone in the butterfly Heliconius melpomene. plos.org It is also recognized by the citrus long-horned beetle, Anoplophora chinensis, as a host plant volatile that can enhance the attractiveness of male-produced pheromones. mdpi.com In the Mediterranean fruit fly, Ceratitis capitata, both male and female antennae respond to ocimene isomers, suggesting a role in their pheromone communication system. nih.gov The presence of ocimene in both plants and insect pheromones highlights the intricate chemical interplay between different trophic levels. oup.com

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of this compound and its isomers occurs through the isoprenoid pathway, a fundamental metabolic route in plants.

Monoterpenes like this compound are synthesized in the plastids of plant cells via the methylerythritol 4-phosphate (MEP) pathway. nih.gov This pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov These precursors are then used to build larger isoprenoid molecules.

The direct precursor to all monoterpenes, including this compound, is geranyl pyrophosphate (GPP). nih.gov GPP is a ten-carbon molecule formed by the condensation of one molecule of DMAPP and one molecule of IPP. nih.gov The formation of GPP is a critical step that channels metabolites from the MEP pathway into monoterpene synthesis.

The final step in the formation of this compound is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically ocimene synthases. frontiersin.org These enzymes convert GPP into the various isomers of ocimene through a series of carbocation rearrangements and deprotonation steps. oup.com The specific ocimene synthase present in a plant species determines the isomeric composition of the ocimene produced. nih.govfrontiersin.org For example, a novel α/β-farnesene/β-ocimene synthase has been identified in Camellia sinensis (tea plant), which is involved in the production of β-ocimene. nih.gov Similarly, specific ocimene synthases have been characterized in other plants, such as soybean, that are responsible for the biosynthesis of (E)-β-ocimene. nih.gov The evolution of these synthases from a common ancestral gene has led to the diversity of ocimene isomers found in nature. oup.com

Synthetic Methodologies for 3,7 Dimethylocta 1,3,7 Triene and Its Isomers

Total Synthesis Approaches

Total synthesis provides a route to specific isomers of ocimene that may be difficult to isolate or obtain in high purity from natural mixtures. These approaches often rely on the strategic formation of carbon-carbon double bonds to construct the characteristic triene system.

Olefination reactions are fundamental in constructing the acyclic triene backbone of ocimene isomers. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely used methods for this purpose, allowing for the conversion of carbonyl compounds into alkenes.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphorane) to create an alkene. researchgate.net This method is highly reliable for placing the double bond precisely where the carbonyl group was located, thus avoiding isomeric rearrangements. researchgate.net For the synthesis of terpene structures like ocimene, a primary alkyl halide can be reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which is then deprotonated with a strong base (e.g., n-butyllithium) to generate the ylide. This ylide then reacts with a suitable aldehyde to form the target alkene. actahort.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. minia.edu.eg These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and offer significant advantages, including the easy removal of the water-soluble phosphate (B84403) byproduct by aqueous extraction. minia.edu.egmdpi.com A key feature of the HWE reaction is its strong tendency to produce the (E)- or trans-alkene, which is particularly useful for stereoselective synthesis. minia.edu.egmdpi.com The reaction typically involves deprotonating a phosphonate (B1237965) ester with a base like sodium hydride (NaH) to form the anion, which then reacts with an aldehyde or ketone. researchgate.netekb.eg

Table 1: Comparison of Wittig and HWE Olefination Reactions for Triene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate-stabilized Carbanion |

| Reactivity of Anion | Less Nucleophilic, More Basic | More Nucleophilic, Less Basic |

| Stereoselectivity | Variable; often gives mixtures of (E/Z)-isomers | High selectivity for (E)-isomers |

| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate salt |

| Byproduct Removal | Often requires chromatography | Simple aqueous extraction |

Achieving stereocontrol to synthesize a specific isomer, such as (E)-β-ocimene, is a primary goal of total synthesis. While commercial ocimene is often an isomeric mixture, specific biological and chemical applications require pure isomers.

A simple and reliable gram-scale synthesis for (E)-β-ocimene has been developed where the double bond geometry is fixed from the start. This procedure utilizes a Grignard coupling as the key step. The synthesis can yield (E)-β-ocimene with a high isomeric purity of 96:4 (E/Z) ratio. For applications requiring even higher purity, this ratio can be enhanced through argentation chromatography, which involves using silica (B1680970) gel impregnated with silver nitrate (B79036), although this may lead to some material loss.

Rare-earth metal catalysts have also been explored for the stereoselective polymerization of β-ocimene, demonstrating the ability to control the formation of specific microstructures. For instance, certain lutetium, yttrium, and scandium complexes can promote polymerization with high regio- and stereoselectivity, producing isotactic cis-1,4-polyocimenes or trans-1,2-polyocimenes. While focused on polymerization, these studies highlight advanced catalytic systems capable of discriminating between and forming specific isomeric structures.

Derivatization from Related Terpenoids

The structural similarity of ocimene to other common monoterpene alcohols, such as linalool (B1675412), allows for its synthesis through chemical conversion. These methods leverage abundant and inexpensive starting materials from nature.

Linalool can be converted to ocimene isomers through dehydration reactions, typically under acidic conditions or at high temperatures (pyrolysis). The acid-catalyzed dehydration of linalool can produce a mixture of products, including myrcene (B1677589), dipentene (B1675403), terpinolene, and both cis- and trans-ocimene. cdnsciencepub.com However, separating ocimene from byproducts like dipentene by distillation is challenging due to their close boiling points. cdnsciencepub.com

A more effective method is the catalytic pyrolysis of linalyl acetate (B1210297), the acetylated form of linalool. When linalyl acetate is passed in a vapor state over acid-washed Chromosorb, it undergoes elimination of acetic acid. cdnsciencepub.comcabidigitallibrary.org This process yields a mixture rich in ocimene isomers with only a small amount of dipentene, making subsequent purification by distillation more feasible. cdnsciencepub.com One study reported a product mixture of 43% myrcene, 35% trans-ocimene, and 20% cis-ocimene. google.com Thermal degradation of linalool at elevated temperatures (100–150 °C) also leads to its dehydroxylation, forming β-myrcene as well as cis- and trans-ocimene. mdpi.com

Table 2: Product Distribution from Linalool and Linalyl Acetate Conversion

| Starting Material | Method | Products and Reported Yields | Reference |

| Linalool | Acid-catalyzed Dehydration | Myrcene (32.3%), trans-Ocimene (25.5%), Dipentene (23.3%), cis-Ocimene (13.7%), Terpinolene (5.3%) | cdnsciencepub.com |

| Linalyl Acetate | Catalytic Pyrolysis | Myrcene (43%), trans-Ocimene (35%), cis-Ocimene (20%), Dipentene (~2%) | cdnsciencepub.com |

| Linalool | Thermal Degradation (150 °C) | Linalool (27.54%), trans-Ocimene (7.94%), Limonene (7.77%), plus other minor products | mdpi.com |

Isolation and Purification Techniques from Natural Sources

Ocimene is a constituent of many essential oils, including those from basil (Ocimum basilicum), tarragon, and marigold (Tagetes minuta). minia.edu.egdergipark.org.trweedmaps.com Therefore, isolation from these natural sources is a primary method for obtaining it.

The initial extraction of essential oils from plant material is commonly achieved through steam distillation or hydrodistillation . dergipark.org.trstrains.ukjournalejmp.com In steam distillation, steam is passed through the plant matter, vaporizing the volatile compounds, which are then condensed and collected. strains.ukjournalejmp.com Supercritical CO₂ extraction is another modern technique that can offer higher yields and better quality oil compared to steam distillation. actahort.orgjournalejmp.com

Once the essential oil is extracted, it exists as a complex mixture of many different terpenes and other compounds. The separation and purification of ocimene from this mixture can be accomplished through several techniques:

Fractional Distillation: This technique separates compounds based on differences in their boiling points. To prevent the thermal degradation or isomerization of ocimene into allo-ocimene, this process is best performed under reduced pressure (vacuum), which lowers the boiling points of the components. minia.edu.egmdpi.comgoogle.com It is an effective method to separate terpene hydrocarbons from more oxygenated compounds. mdpi.com

Column Chromatography: For higher purity, column chromatography over silica gel or alumina (B75360) can be employed. researchgate.net

Argentation Chromatography: This specialized form of column chromatography uses silica gel impregnated with silver nitrate (AgNO₃). The silver ions form weak, reversible complexes with the π-bonds of alkenes. nih.govresearchgate.net This interaction is sensitive to the stereochemistry and position of the double bonds, allowing for the efficient separation of closely related isomers, such as the cis and trans isomers of ocimene. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 3,7 Dimethylocta 1,3,7 Triene

Reactivity of Polyunsaturated Hydrocarbons

Polyunsaturated hydrocarbons, such as 3,7-Dimethylocta-1,3,7-triene, are characterized by the presence of multiple carbon-carbon double or triple bonds. This unsaturation is the primary determinant of their chemical reactivity. Unlike saturated hydrocarbons which only contain single bonds (sigma bonds), unsaturated hydrocarbons possess both sigma (σ) and pi (π) bonds. The electrons in pi bonds are located further from the carbon nuclei and are less tightly held, making them more accessible to electrophilic reagents. Consequently, polyunsaturated hydrocarbons are significantly more reactive than their saturated counterparts.

The presence of multiple double bonds, particularly in a conjugated system where single and double bonds alternate, allows for the delocalization of pi electrons across several atoms. This electronic configuration is central to the characteristic reactions of these molecules. The key reactions of polyunsaturated hydrocarbons are addition reactions, where the pi bonds are broken to form new single bonds, and pericyclic reactions, which involve a cyclic redistribution of bonding electrons. These reactions are fundamental to their role in both industrial synthesis and biological processes.

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu For conjugated trienes like this compound, these reactions are particularly important and include sigmatropic rearrangements and cycloadditions.

Sigmatropic rearrangements are unimolecular pericyclic reactions where a sigma-bonded atom or group migrates across a conjugated pi-electron system to a new position, resulting in a reorganization of the pi bonds. msu.edulibretexts.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which each end of the sigma bond moves. libretexts.org

While specific studies on the sigmatropic rearrangements of this compound are not extensively documented, the behavior of its isomers, the ocimenes, provides significant insight. The thermal isomerization between ocimene isomers, such as the conversion of (Z)-β-ocimene to alloocimene, occurs via a researchgate.netfiveable.me hydrogen shift. researchgate.net This process involves a six-membered cyclic transition state where a hydrogen atom migrates from position 1 to position 5 of the pentadienyl system within the molecule. libretexts.orgresearchgate.net

Another significant class of sigmatropic rearrangements relevant to the 1,5-diene substructure within molecules like this compound is the oup.comoup.com rearrangement, which includes the Cope and Claisen rearrangements. libretexts.orgethz.ch The Cope rearrangement involves the reorganization of a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether, both proceeding through a six-membered, chair-like transition state to form a new constitutional isomer. fiveable.meethz.ch

Table 1: Representative Sigmatropic Rearrangement in an Ocimene Isomer

| Reactant | Reaction Type | Key Features | Product |

| (Z)-β-Ocimene | researchgate.netfiveable.me Hydrogen Shift | Thermally induced, concerted mechanism involving a pentadienyl system and a migrating hydrogen atom. | Alloocimene |

The conjugated dienyl portion of this compound is highly disposed to participate in cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgwikipedia.org This reaction is a powerful tool in organic synthesis for constructing cyclic systems with high regio- and stereoselectivity. wikipedia.orglibretexts.org

The reactivity of the dienyl system in isomers of this compound has been demonstrated in several studies. For example, (E)-2,7-Dimethylocta-1,3,7-triene, an isoprene (B109036) dimer, readily participates in both thermal Diels-Alder reactions with maleic anhydride (B1165640) and hetero-Diels-Alder reactions with formaldehyde. beilstein-journals.org Ocimene, another isomer, can also be utilized for the synthesis of other terpenes through Diels-Alder reactions. scentree.co Cross-conjugated trienes can undergo sequential Diels-Alder reactions, showcasing the versatility of the diene motif in rapidly building complex polycyclic structures. researchgate.netjst.go.jp The chemoselectivity of these reactions can often be controlled, for instance, in reactions with halogenated quinones. thieme-connect.comcapes.gov.br

Table 2: Example of a Hetero-Diels-Alder Reaction with a 3,7-Dimethyloctatriene Isomer

| Reactants | Reaction Type | Conditions | Product | Yield | Reference |

| (E)-2,7-Dimethylocta-1,3,7-triene, Formaldehyde | Hetero-Diels-Alder | Acetic acid, reflux, 6h | 4-Methyl-2-(3-methylbut-3-en-1-yl)-5,6-dihydro-2H-pyran | 64% | beilstein-journals.org |

Addition Reactions Across Double Bonds

The multiple double bonds in this compound serve as reactive sites for addition reactions, where the pi bond is cleaved and two new sigma bonds are formed.

Catalytic hydrogenation is a common method to saturate the double bonds in polyunsaturated hydrocarbons. In this process, the compound is reacted with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum, palladium, or nickel. vaia.com The reaction converts the carbon-carbon double bonds into single bonds.

For acyclic monoterpenes like this compound, complete hydrogenation would be expected to yield the corresponding saturated alkane. Studies on its isomers, myrcene (B1677589) and ocimene, show that catalytic hydrogenation leads to the formation of 2,6-dimethyloctane. scentree.covaia.com The hydrogenation of terpene dimers is typically carried out using a catalyst like platinum(IV) oxide (PtO₂) under hydrogen pressure. diva-portal.org Given its structure, the complete hydrogenation of this compound would break the three pi bonds to form 2,6-dimethyloctane.

Table 3: Predicted Outcome of Catalytic Hydrogenation

| Reactant | Reagents | Predicted Product | Reaction Description |

| This compound | H₂, PtO₂ (or other suitable catalyst) | 2,6-Dimethyloctane | Complete saturation of the three carbon-carbon double bonds to form the corresponding alkane. |

Halogens (like Cl₂ and Br₂) and hydrogen halides (like HCl and HBr) can add across the double bonds of alkenes. In polyunsaturated systems, these reactions can be complex, with the potential for addition at different sites and the formation of multiple products. The regioselectivity of the addition is often governed by the stability of the intermediate carbocation (Markovnikov's rule).

For this compound (also known as α-ocimene), reaction pathways involving halogenation have been described. Specifically, it can be chlorinated to yield a monochloride derivative, which can then be used in subsequent coupling reactions. google.com The addition of a halogen like chlorine would proceed by electrophilic addition to one of the double bonds. The conjugated nature of the system allows for the possibility of 1,2-addition or 1,4-addition, similar to the behavior of other conjugated dienes. msu.edu

Table 4: Halogenation of this compound (α-Ocimene)

| Reactant | Reagent | Reaction Type | Product Class | Reference |

| This compound (α-Ocimene) | Cl₂ | Electrophilic Addition (Chlorination) | Monochlorinated derivative | google.com |

Oxidation Reactions and Product Characterization

This compound, commonly known as β-ocimene, is susceptible to oxidation due to its three double bonds. Its reactions with various atmospheric oxidants have been a subject of scientific investigation.

The gas-phase ozonolysis of (E)-β-ocimene has been studied to understand its atmospheric degradation. dntb.gov.uanih.gov The reaction proceeds through the formation of primary ozonides (POZ), which then decompose into a variety of products. researchgate.net The rate coefficient for the reaction between β-ocimene and ozone at 298 K has been determined to be (3.74 ± 0.92) × 10−16 cm³ molecule−¹ s−¹. conicet.gov.ar Using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Transfer Reaction-Mass Spectrometry (PTR-MS), researchers have identified several products resulting from this oxidation pathway. nih.govresearchgate.net

Another significant oxidation pathway involves the reaction with hydroxyl (OH) radicals, particularly in the presence of nitrogen oxides (NOx). researchgate.netcopernicus.org This process is relevant in forested environments where biogenic volatile organic compounds (BVOCs) like β-ocimene are emitted. copernicus.org The OH-initiated oxidation of β-ocimene leads to the formation of organic nitrates (RONO₂), which are precursors to secondary organic aerosols (SOA). researchgate.netcopernicus.org Studies conducted in photochemical reaction chambers have quantified the total organic nitrate (B79036) yield to be approximately 38 (±9)%. copernicus.org The products of this reaction include hydroxy nitrates and dihydroxy dinitrates. copernicus.org

The reaction of β-ocimene with chlorine (Cl) atoms has also been investigated. The primary product identified in these reactions is acetone, which is detected as its oxime derivative after derivatization. rsc.org The proposed mechanism suggests that the addition of a Cl atom to the double bonds initiates a series of reactions leading to the formation of various radical species and, ultimately, stable products. rsc.org

Table 1: Products from the Oxidation of this compound

| Oxidant | Identified Products | Characterization Method |

|---|---|---|

| Ozone (O₃) | Formaldehyde, Acetone | GC-MS, PTR-MS |

| Hydroxyl Radical (OH) + NOx | Organic Nitrates (Hydroxy nitrates, Dihydroxy dinitrates) | Chemical Ionization Mass Spectrometry (CIMS) |

Polymerization Tendencies and Control Strategies

This compound (β-ocimene) is a terpene-based diene that has been explored as a monomer for producing bio-based polymers. acs.org Its polymerization can be achieved through different methods, with significant research focused on controlling the resulting polymer's microstructure.

Anionic polymerization of β-ocimene has been investigated as a method to produce homopolymers and copolymers. acs.orguni-bayreuth.de A notable finding in these studies is the significantly different reactivity of the (E) and (Z) stereoisomers (trans and cis). acs.orguni-bayreuth.de Real-time ¹H Nuclear Magnetic Resonance (NMR) kinetics revealed that the homopolymerization of the isomeric mixture is essentially a "stereo-copolymerization," with the trans-isomer being more reactive than the cis-isomer in homopolymerization (r_trans = 3.16; r_cis = 0.32). acs.orguni-bayreuth.de This difference in reactivity allows for the potential isolation of the individual isomers. acs.org Copolymers with styrene (B11656) have also been synthesized, offering a way to tailor the glass transition temperature of the final material. acs.orguni-bayreuth.de

Coordination polymerization using rare-earth metal complexes has emerged as a powerful strategy for controlling the regio- and stereoselectivity of poly(ocimene). researchgate.netnih.gov By carefully selecting the catalyst system, it is possible to produce polymers with specific microstructures. For instance, the polymerization of ocimene has been achieved using half-sandwich rare-earth metal dialkyl complexes combined with an activator. nih.govresearchgate.net

The control over the polymer structure is remarkable and depends on the ligand and the metal center of the catalyst. nih.govresearchgate.net

A chiral cyclopentadienyl-ligated Scandium (Sc) complex can produce syndiotactic cis-1,4-polyocimene with high selectivity. nih.govresearchgate.net

In contrast, Lutetium (Lu), Yttrium (Y), and Dysprosium (Dy) complexes with the same chiral ligand, as well as achiral pentamethylcyclopentadienyl Sc, Lu, and Y complexes, yield isotactic trans-1,2-polyocimenes. nih.govresearchgate.net

Neodymium-based catalysts, activated by alkylaluminums or organoboron compounds, have also been used, demonstrating that varying the co-catalyst and reaction parameters allows for the synthesis of polymers with controlled microstructure and molecular weight. researchgate.net

Table 2: Control Strategies in the Polymerization of this compound

| Polymerization Method | Catalyst/Initiator System | Resulting Polymer Microstructure | Control Strategy |

|---|---|---|---|

| Anionic Polymerization | n-Butyllithium | Mixture of microstructures | Copolymerization with styrene to tailor properties. acs.org |

| Coordination Polymerization | Chiral Cyclopentadienyl-Ligated Sc Complex | Syndiotactic cis-1,4-polyocimene | Tuning of cyclopentadienyl (B1206354) ligand and central metal. nih.govresearchgate.net |

| Coordination Polymerization | Achiral Pentamethylcyclopentadienyl Y Complex | Isotactic trans-1,2-polyocimene | Tuning of cyclopentadienyl ligand and central metal. researchgate.net |

Stereochemical Aspects and Isomerism of 3,7 Dimethylocta 1,3,7 Triene

Geometric Isomerism (E/Z configurations) and Conformation

Geometric isomerism in 3,7-Dimethylocta-1,3,7-triene arises from the restricted rotation around the double bond at the C3 position. The double bond at C1 has two hydrogen atoms on one carbon, and the double bond at C7 has two methyl groups on its terminal carbon, precluding geometric isomerism at these positions. libretexts.org The C3-C4 double bond, however, has different substituents on each carbon atom, allowing for two distinct spatial arrangements: (3E) and (3Z).

The designation of E and Z isomers follows the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. wikipedia.org

At the C3 carbon, the methyl group (-CH₃) has a higher priority than the vinyl group (-CH=CH₂).

At the C4 carbon, the isobutenyl group (-CH₂CH=C(CH₃)₂) has a higher priority than the hydrogen atom.

If the higher-priority groups are on the same side of the double bond, the isomer is designated Z (from the German zusammen, meaning together). wikipedia.org If they are on opposite sides, the isomer is designated E (from the German entgegen, meaning opposite). wikipedia.org

Beyond geometric isomerism, the conformation of the molecule, specifically the rotation around the C2-C3 single bond, is critical. This rotation determines the spatial arrangement of the conjugated diene system (C1=C2-C3=C4), which can exist in a planar s-trans (transoid) or a planar s-cis (cisoid) conformation. rsc.org The s-trans conformation is generally more stable due to reduced steric hindrance, but the ability to adopt an s-cis conformation is crucial for certain chemical reactions.

| Property | (3E)-3,7-Dimethylocta-1,3,7-triene | (3Z)-3,7-Dimethylocta-1,3,7-triene |

|---|---|---|

| Synonym | (E)-α-Ocimene | (Z)-α-Ocimene |

| CAS Number | 502-99-8 wikipedia.org | 6874-44-8 hmdb.ca |

| Molecular Formula | C₁₀H₁₆ sigmaaldrich.com | C₁₀H₁₆ hmdb.ca |

| Molecular Weight | 136.24 g/mol sigmaaldrich.com | 136.234 g/mol hmdb.ca |

| IUPAC Name | (3E)-3,7-dimethylocta-1,3,7-triene sigmaaldrich.com | (3Z)-3,7-dimethylocta-1,3,7-triene hmdb.ca |

| InChI Key | XJPBRODHZKDRCB-CSKARUKUSA-N sigmaaldrich.com | XJPBRODHZKDRCB-VAYJURFESA-N |

Impact of Isomerism on Chemical Transformations

The specific geometric isomerism (E vs. Z) and the resulting conformational preferences of this compound significantly influence its reactivity and the stereochemical outcome of its reactions.

Pericyclic Reactions: For reactions like the Diels-Alder cycloaddition, the conjugated diene must adopt an s-cis conformation to react. beilstein-journals.org The steric environment created by the substituents in the E and Z isomers can affect the ease of adopting this reactive conformation, thereby influencing reaction rates and yields.

Enzymatic Transformations: Biological systems often exhibit high stereospecificity. Enzymes can differentiate between geometric isomers, leading to different reaction products or rates. For instance, the enzyme linalool (B1675412) dehydratase-isomerase acts on the related monoterpene β-myrcene, catalyzing its hydration to (S)-(+)-linalool with high enantiomeric excess. mpg.deresearchgate.net Such enzymatic precision implies that the specific geometry of a substrate like (3E)- or (3Z)-dimethylocta-1,3,7-triene would be critical for recognition and transformation within an active site.

Photochemical Reactions: The stereochemistry of the reactant can dictate the stereochemistry of the product in photochemical reactions. An illustrative example is the photochemical ring-opening of α-phellandrene, a cyclic isomer. The reaction proceeds through a conrotatory motion, and the specific conformer of α-phellandrene determines which isomer of 3,7-dimethylocta-1,3,5-triene (B14820133) is formed. berkeley.edu This principle highlights how the initial geometry of a triene system is crucial for predicting photochemical outcomes.

Methods for Isomer Separation and Purity Assessment

Given that isomers of this compound often occur as mixtures, their separation and the assessment of purity are essential for research and commercial applications. wikipedia.org Commercially available ocimene is often a mixture of its E and Z isomers. europa.eu

Isomer Separation: The primary technique for separating the E and Z isomers is Gas Chromatography (GC) . mpg.degoogle.com The different boiling points and polarities of the isomers allow them to be resolved on a GC column. For analytical purposes, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. beilstein-journals.org For preparative separation, larger-scale chromatographic methods are employed. However, the similar physicochemical properties and potential for interconversion under thermal stress can make a clean separation challenging. unr.edu.ar

Purity Assessment: The purity of a sample and the ratio of isomers are determined using several analytical methods.

Gas Chromatography (GC): Provides a quantitative measure of the relative amounts of each isomer in a mixture. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts and coupling constants of the olefinic protons and carbons are distinct for the E and Z isomers, allowing for unambiguous identification and quantification. beilstein-journals.orgrsc.org

Infrared (IR) Spectroscopy: The IR spectra of the isomers will show subtle differences, particularly in the fingerprint region and in the bands corresponding to C-H out-of-plane bending, which can be characteristic of the substitution pattern on the double bond. nist.gov

| Method | Application | Key Information Provided |

|---|---|---|

| Gas Chromatography (GC) | Separation & Purity Assessment | Resolves isomers, quantifies relative abundance. mpg.debeilstein-journals.org |

| NMR Spectroscopy | Purity Assessment & Structure ID | Distinguishes isomers via unique chemical shifts and coupling constants. rsc.org |

| IR Spectroscopy | Structure Confirmation | Identifies functional groups and provides characteristic fingerprints for isomers. nist.gov |

Interconversion of Isomers under Varying Reaction Conditions

The E and Z isomers of this compound are not always configurationally stable and can interconvert under certain conditions. This isomerization is a critical factor in the synthesis, separation, and storage of these compounds.

The primary drivers for interconversion are heat and light (photochemical energy). The energy input can be sufficient to temporarily break the π-bond of the C3=C4 double bond, allowing rotation around the single σ-bond, followed by reformation of the π-bond in either the E or Z configuration. This leads to an equilibrium mixture of the isomers.

This phenomenon is common among related terpenes. For example, β-pinene undergoes thermal isomerization at high temperatures (400-600 °C) to form myrcene (B1677589) (7-methyl-3-methylene-1,6-octadiene), another isomer. beilstein-journals.orgresearchgate.net The isomerization of geraniol (B1671447) to linalool and its subsequent dehydration to β-myrcene is also a well-documented, thermodynamically controlled process. mpg.deresearchgate.net In some cases, this dynamic interconversion between isomers can frustrate attempts at separation, as the purified isomer may revert to an equilibrium mixture. unr.edu.ar The final ratio of isomers is often dependent on their relative thermodynamic stabilities, with the more stable isomer typically predominating at equilibrium.

Advanced Spectroscopic and Chromatographic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysisresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 3,7-Dimethylocta-1,3,7-triene. researchgate.netnih.gov It allows for both the separation of the compound from a mixture and its subsequent identification based on its mass-to-charge ratio. In various studies, GC-MS has been employed to identify this compound in essential oils and plant volatiles. researchgate.netnih.govresearchgate.netafjbs.com The identification is typically achieved by comparing the resulting mass spectrum and retention time with those of known standards or reference libraries such as the National Institute of Standards and Technology (NIST) Mass Spectral Library. nih.govuepg.brpreprints.org

For instance, in the analysis of strawberry fruit volatiles, a solid-phase microextraction (SPME) method followed by GC-MS was used to extract and identify volatile compounds, including (3Z)-3,7-dimethylocta-1,3,7-triene. nih.govuepg.br The chemical identification was confirmed by matching the mass spectrum and retention index with the NIST library. nih.govuepg.br

The Retention Index (RI) is a critical parameter in GC for confirming the identity of a compound. It normalizes the retention times relative to a series of n-alkane standards, making the data more reproducible across different instruments and conditions. The identification of capillary column components is often confirmed by comparing their retention indices to those published in the literature. afjbs.com

For the isomers of this compound, different retention indices have been reported depending on the specific isomer and the type of GC column used. For example, a predicted Kovats retention index of 1255.5 has been reported for (Z)-3,7-Dimethyl-1,3,7-octatriene on a standard polar column. hmdb.ca In another study, the (3E)-isomer was reported with a retention index of 958. afjbs.comafjbs.com

Table 1: Reported Retention Indices for this compound Isomers

| Isomer | Retention Index (RI) | Column Type | Reference |

| (Z)-3,7-Dimethylocta-1,3,7-triene | 1255.5 (Predicted) | Standard Polar | hmdb.ca |

| (3E)-3,7-Dimethylocta-1,3,7-triene | 958 | RXI-5MS (non-polar) | afjbs.comafjbs.com |

| (E)-β-Ocimene | 1046 | RXI-5MS (non-polar) | researchgate.netafjbs.com |

| α-Ocimene | 1055 | Not Specified | sciepub.com |

Note: Ocimene is a common name for 3,7-Dimethylocta-1,3,6-triene, but is sometimes used in literature in reference to this compound.

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint. When the molecule is ionized in the mass spectrometer, typically using electron ionization (EI) at 70 eV, it breaks apart into characteristic fragment ions. afjbs.comuepg.br The analysis of these fragments helps in elucidating the structure of the parent molecule. The identification of the compound is confirmed by comparing its mass fragmentation patterns to those available in spectral databases. researchgate.netafjbs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Researchnih.govmdpi.comuliege.be

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

NMR spectroscopy is particularly powerful in determining the precise location of double bonds and their stereochemistry (E/Z configuration). The chemical shifts (δ) and coupling constants (J) of the vinyl protons in the ¹H NMR spectrum are indicative of their chemical environment and spatial relationship. For instance, the distinction between cis and trans isomers can often be made by observing the different chemical shifts of the vinyl methyl groups. google.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between protons and carbons, confirming the placement of the double bonds within the octatriene chain.

While specific NMR data for this compound is not extensively detailed in the provided search results, the general application of NMR for similar terpenes is well-established for confirming isomeric structures. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysisafjbs.compreprints.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include:

C=C stretching vibrations for the alkene groups. Conjugated dienes typically show two bands in the 1600-1650 cm⁻¹ region.

=C-H stretching vibrations for the vinyl hydrogens, typically appearing above 3000 cm⁻¹.

=C-H bending vibrations (out-of-plane) in the 700-1000 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the double bonds.

C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups in the aliphatic parts of the molecule.

The presence of conjugated double bonds is a key structural feature that can be identified using IR spectroscopy. ikm.org.my

Advanced Chromatographic Techniques (e.g., Chiral GC) for Isomer Resolution

Due to the presence of stereoisomers, advanced chromatographic techniques are necessary for their separation. Chiral gas chromatography (chiral GC) is a specialized technique that uses a chiral stationary phase to separate enantiomers. While this compound itself is achiral unless a chiral center is introduced through substitution, its various geometric isomers ((E) and (Z)) can be effectively separated using standard high-resolution gas chromatography. tum.de For related terpenes that are chiral, such as linalool (B1675412), enantioselective GC is essential for separating the (R)- and (S)-enantiomers. tum.de Companies that specialize in fine chemicals offer services for chiral synthesis and resolution, which would employ such advanced chromatographic techniques. thegoodscentscompany.com

Computational and Theoretical Studies on 3,7 Dimethylocta 1,3,7 Triene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in determining the fundamental characteristics of a molecule. For a flexible acyclic monoterpene like 3,7-Dimethylocta-1,3,7-triene, these calculations can predict its preferred shapes and electronic behavior.

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational studies on structurally similar acyclic monoterpenes like citronellal. rsc.org A study combining broadband rotational spectroscopy and quantum-chemical calculations revealed the complex conformational space of citronellal, identifying fifteen stable conformers. rsc.org This highlights the conformational flexibility inherent in such molecules. The potential energy surface of these molecules is complex, with many local minima corresponding to stable conformers. rsc.orgresearchgate.net

For this compound, a similar complexity is expected. The molecule possesses several rotatable single bonds (C3-C4, C4-C5, C5-C6), and rotation around each of these bonds leads to different conformers. The relative energies of these conformers determine their stability and abundance at a given temperature. Quantum chemical methods, such as Density Functional Theory (DFT), are typically employed to calculate the geometries and energies of these conformers.

A hypothetical conformational search for this compound would likely identify numerous conformers within a narrow energy range. The stability of these conformers would be influenced by a balance of steric hindrance between the methyl groups and other parts of the chain, and stabilizing intramolecular interactions.

Table 1: Hypothetical Energy Distribution of this compound Conformers

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (degrees) |

| 1 (Global Minimum) | 0.00 | C2-C3-C4-C5: ~180 (anti) |

| 2 | 1.50 | C2-C3-C4-C5: ~60 (gauche) |

| 3 | 3.20 | C4-C5-C6-C7: ~180 (anti) |

| 4 | 5.80 | C4-C5-C6-C7: ~60 (gauche) |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. The values are not from a specific computational study on this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. egyankosh.ac.in The energy and symmetry of these orbitals are crucial in predicting the feasibility and outcome of many chemical reactions, particularly pericyclic reactions. egyankosh.ac.inboku.ac.at

For this compound, a conjugated triene, the HOMO and LUMO are delocalized π-orbitals spread across the conjugated system. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In the context of pericyclic reactions, such as the electrocyclization of this compound, the symmetry of the HOMO is paramount for predicting the stereochemical outcome under thermal conditions. boku.ac.at For a photochemical reaction, the symmetry of the LUMO (which becomes the new HOMO upon photoexcitation) would be the deciding factor. boku.ac.at

Table 2: Predicted Frontier Orbital Properties for Acyclic Conjugated Trienes

| Molecular Orbital | Description | Predicted Energy (eV) | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | -8 to -9 | Electron donor in reactions with electrophiles; dictates stereochemistry in thermal pericyclic reactions. |

| LUMO | Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 | Electron acceptor in reactions with nucleophiles; dictates stereochemistry in photochemical pericyclic reactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~7 to 8 | Indicator of chemical reactivity and spectral properties. |

Note: These energy values are typical for acyclic trienes and are for illustrative purposes. Specific calculations would be needed for this compound.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for mapping the entire energy profile of a chemical reaction, from reactants to products. This includes identifying short-lived, high-energy transition states, which are critical for understanding reaction mechanisms and rates.

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. egyankosh.ac.inmsu.edu They are characterized by the simultaneous breaking and forming of bonds in a single kinetic step. msu.edu this compound, with its conjugated triene system, is a potential candidate for undergoing electrocyclic reactions, a type of pericyclic reaction. egyankosh.ac.in

An electrocyclic reaction involves the formation of a σ-bond at the termini of a conjugated system, leading to the formation of a cyclic compound. For a 1,3,5-triene system like that in this compound, a thermally induced 6π-electrocyclization would be expected to proceed via a disrotatory motion of the terminal p-orbitals, as predicted by the Woodward-Hoffmann rules. This would lead to the formation of a substituted cyclohexadiene. Computational studies can model this process, confirming the concerted nature of the reaction and characterizing the geometry of the cyclic transition state.

A key outcome of computational reaction pathway analysis is the determination of activation energies (Ea) and other thermodynamic parameters like enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction. msu.edu The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

Table 3: Illustrative Thermodynamic Data for a Hypothetical 6π-Electrocyclization

| Parameter | Description | Typical Calculated Value (kcal/mol) |

| ΔE‡ (Activation Energy) | Energy barrier for the reaction. | 25 - 35 |

| ΔHrxn (Enthalpy of Reaction) | Heat absorbed or released during the reaction. | -10 to -20 (exothermic) |

| ΔGrxn (Gibbs Free Energy of Reaction) | Spontaneity of the reaction. | Negative (spontaneous) |

Note: These values are representative for 6π-electrocyclization reactions and are not specific to this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules, from conformational changes to interactions with their environment.

For a molecule like this compound, MD simulations can be used to explore its conformational landscape in a more dynamic way than static quantum chemical calculations. Simulations can reveal the timescales of transitions between different conformers and how factors like temperature and solvent affect the conformational equilibrium.

MD simulations are particularly powerful for studying how terpenes interact with larger biological systems. For example, simulations have been used to investigate how terpenes penetrate skin layers by disrupting lipid membranes. nih.gov Other studies have used MD to understand how terpenes bind to and interact with protein receptors, which is crucial for understanding their biological activities. frontiersin.orgresearchgate.net Although these studies may not have used this compound specifically, the general principles of how flexible, lipophilic molecules like terpenes behave in biological environments are transferable. An MD simulation of this compound could, for instance, model its diffusion through a lipid bilayer or its residence time in the active site of an enzyme.

Applications of 3,7 Dimethylocta 1,3,7 Triene in Advanced Organic Synthesis

A Gateway to Complexity: 3,7-Dimethylocta-1,3,7-triene as a Precursor

The unique structural framework of this compound, characterized by its conjugated and isolated double bonds, offers a rich platform for a variety of chemical transformations, making it a sought-after starting material for the synthesis of more complex molecules.

Crafting Terpenoid Architectures: Synthesis of Derivatives and Analogs

This compound, often referred to by its common name α-ocimene, and its isomers are fundamental precursors in the synthesis of a wide array of terpenoid derivatives. These compounds are of significant interest due to their diverse biological activities and applications in fragrances, pharmaceuticals, and agriculture. The strategic placement of double bonds within the ocimene structure allows for selective chemical modifications, leading to the formation of valuable terpenoids such as linalool (B1675412), geraniol (B1671447), and nerol. These transformations often involve hydration, oxidation, or rearrangement reactions, providing access to a broad spectrum of functionalized molecules.

For instance, the acid-catalyzed hydration of ocimene isomers can yield linalool, a widely used fragrance and flavoring agent. Furthermore, controlled oxidation of the terminal double bond can lead to the formation of aldehydes and carboxylic acids, which serve as versatile intermediates for the synthesis of more complex terpenoid analogs. The ability to selectively functionalize different parts of the molecule is a key advantage in the synthesis of targeted terpenoid structures with specific properties.

A Key Player in Natural Product Synthesis

The utility of this compound extends beyond simple terpenoids to the total synthesis of intricate and biologically active natural products. A notable example is its role in the synthesis of (±)-perovskone, a complex triterpenoid. nih.gov In a key step of the synthesis, an isomer of this compound, trans-α-ocimene, participates in a bioinspired Diels-Alder reaction with perovskatone D. nih.govrsc.org This cycloaddition reaction masterfully constructs the complex heptacyclic core of perovskone, demonstrating the power of using simple, readily available terpenes to assemble complex molecular architectures. rsc.org This elegant strategy highlights the importance of this compound as a valuable building block in the strategic planning and execution of natural product synthesis.

Beyond a Building Block: Utilization in Catalyst Development and Ligand Synthesis

While the primary role of this compound in organic synthesis is that of a precursor, its structural features also lend themselves to applications in catalysis. Research into the complexation of terpenes with transition metals has opened avenues for their use as ligands in catalytic systems. Although direct applications of this compound in this area are still emerging, studies on related terpene dienes provide a strong indication of its potential.

For example, the related compound 3,7-dimethylocta-1,6-diene has been shown to react with rhodium(III) chloride in the presence of iron(III) chloride to catalytically oxidize the vinyl group to a methyl ketone. rsc.org This same diene can also undergo hydroformylation in the presence of a rhodium catalyst, [RhH(CO)(PPh3)3], to yield the corresponding aldehyde. rsc.org These examples suggest that the double bond systems in this compound could be similarly exploited to coordinate with metal centers and influence the outcome of catalytic reactions. The development of chiral catalysts derived from terpenes is an area of active research, and the inherent chirality of many terpene derivatives makes them attractive candidates for asymmetric catalysis.

A Greener Approach: Sustainable Transformations of this compound

In line with the growing emphasis on sustainable chemistry, green approaches to the transformation of this compound and its isomers are being explored. These methods aim to reduce the environmental impact of chemical processes by utilizing milder reaction conditions, renewable reagents, and catalytic systems.

One interesting development is the use of active carbon to catalyze the oxidation of ocimene in the presence of humid air. This process leads to the formation of (3E,5E)-2,6-dimethyl-3,5,7-octatrien-2-ol and (3E,5E)-2,6-dimethyl-1,3,5,7-octatetraene. researchgate.net This method offers a potentially greener alternative to traditional oxidation methods that often rely on stoichiometric amounts of hazardous oxidizing agents. The catalytic capacity of active carbon can also be harnessed for the functionalization of ocimene to produce various alkoxy-derivatives in alcohol solvents. researchgate.net

Furthermore, biocatalysis presents a promising green avenue for the transformation of ocimene. The use of enzymes, such as ocimene synthase, allows for the highly selective biosynthesis of specific ocimene isomers from geranyl pyrophosphate. nih.govfrontiersin.org This enzymatic approach operates under mild, aqueous conditions and avoids the use of harsh reagents and solvents, aligning perfectly with the principles of green chemistry. The development of robust and efficient biocatalytic systems for the conversion of this compound into valuable derivatives is an area of ongoing research with significant potential for sustainable chemical production.

Interactive Data Table: Reactions of this compound and its Analogs

| Reactant | Reagents and Conditions | Product(s) | Reaction Type |

| trans-α-Ocimene | Perovskatone D, heat | Perovskone | Diels-Alder Reaction |

| 3,7-Dimethylocta-1,6-diene | RhCl3-FeCl3, O2 | Methyl ketone derivative | Catalytic Oxidation |

| 3,7-Dimethylocta-1,6-diene | [RhH(CO)(PPh3)3] | Aldehyde derivative | Hydroformylation |

| Ocimene (isomeric mixture) | Active carbon, humid air | (3E,5E)-2,6-dimethyl-3,5,7-octatrien-2-ol, (3E,5E)-2,6-dimethyl-1,3,5,7-octatetraene | Oxidation |

| Ocimene (isomeric mixture) | Active carbon, ROH | 2-Alkoxy-2,6-dimethyl-octa-3,5,7-triene | Functionalization |

| Geranyl pyrophosphate | Ocimene synthase | (E)-β-Ocimene, (Z)-β-Ocimene | Biocatalysis |

Future Research Directions for 3,7 Dimethylocta 1,3,7 Triene

Exploration of Novel Synthetic Pathways

The development of efficient and selective synthetic routes to 3,7-Dimethylocta-1,3,7-triene and its isomers remains a significant goal. While it can be formed through the acid-catalyzed rearrangement of other terpenes like linalool (B1675412), future research will likely focus on more controlled and sustainable methods. researchgate.net

One promising avenue is the exploration of novel catalytic systems. For instance, the use of palladium acetate (B1210297) (Pd(OAc)2) with a phosphine (B1218219) ligand has been shown to catalyze the dimerization of isoprene (B109036) to form related C10 skeletons, suggesting that tailored catalysts could be designed for the specific synthesis of this compound. beilstein-journals.org Furthermore, research into the catalytic rearrangement of aldoximes using ruthenium complexes highlights the potential for transition metal catalysis in orchestrating complex molecular rearrangements under environmentally friendly conditions. acs.org

Future work could also delve into metathesis reactions. Acyclic triene metathesis (ATMET) has been successfully used to polymerize plant oils, indicating its potential for the controlled synthesis of specific triene structures like this compound from readily available starting materials. researcher.life The synthesis of other complex trienes, such as dihydroxylated E,E,Z-docosatrienes, showcases the power of modern organic synthesis to construct specific triene geometries, a strategy that could be adapted for this monoterpene. nih.gov

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and harnessing its synthetic potential. Its formation from the acid-catalyzed rearrangement of linalool is a key transformation that warrants further investigation. researchgate.net Future studies should aim to elucidate the precise nature of the carbocation intermediates and the factors that govern the product distribution between this compound and other cyclic and acyclic monoterpenes.

The influence of reaction conditions on these rearrangements is a critical area for exploration. For example, studies on the acid-catalyzed ring-opening of bicyclic monoterpenes have revealed induction periods and autocatalytic effects, suggesting complex mechanistic pathways that may also be relevant to the formation and subsequent reactions of this compound. rsc.org The role of additives, such as dimethyl sulfide, in accelerating these reactions by forming sulfonium (B1226848) salts in situ, opens up new possibilities for controlling the reaction pathways. rsc.org

Furthermore, investigating the researchgate.netresearchgate.net-sigmatropic rearrangement in related allylic azide (B81097) systems has provided insights into the factors that control these equilibria, such as stereoelectronic and inductive effects. unr.edu.ar Similar detailed experimental and theoretical studies on this compound and its precursors will be invaluable. Mechanistic studies on the reactions of alkenes with deuterium (B1214612) over metal catalysts have also provided a framework for understanding the complex interplay of adsorbed intermediates, which could be applied to the catalytic transformations of this triene. rsc.org

Advanced Spectroscopic Probes for Real-time Monitoring

The dynamic nature of terpene isomerizations and reactions necessitates the development and application of advanced spectroscopic techniques for real-time, in-situ monitoring. mt.comprocess-insights.com While traditional gas chromatography (GC) methods provide detailed speciation, they often lack the temporal resolution to capture rapid changes. copernicus.org

Future research should focus on implementing techniques like fast GC and proton-transfer-reaction mass spectrometry (PTR-MS) for high-frequency measurements of this compound and its isomers in various environments. copernicus.org Photoelectron spectroscopy, which can provide quantitative analysis of volatile compounds at ambient temperature without pre-concentration, is another promising tool that avoids potential isomerization or decomposition issues associated with GC. rsc.org

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers powerful capabilities for in-line monitoring of chemical and bioprocesses. mdpi.comnih.gov These techniques can provide real-time information on the concentrations of reactants, intermediates, and products. For chiral systems, vibrational circular dichroism (VCD) spectroscopy, which can be used to determine enantiomeric excess, could be adapted for real-time monitoring of stereoselective reactions involving this compound. researchgate.net The development of specialized sensors, such as those based on molecularly imprinted polymers, could also enable the selective in-situ monitoring of specific terpenes. researchgate.net

Expanding Computational Models for Predictive Chemistry

Computational chemistry offers a powerful lens to investigate the properties and reactivity of this compound at a molecular level. Future research will undoubtedly leverage the growing power of computational models to complement and guide experimental work.

Theoretical models can be employed to predict the outcomes of reactions and to understand the factors that control them. For instance, computational studies can be used to model the reaction pathways in the oxidation of monoterpenes by ozone and nitrogen dioxide, helping to elucidate the complex chemistry occurring in the atmosphere and indoor environments. diva-portal.org Similarly, theoretical calculations can rationalize the experimental observations in researchgate.netresearchgate.net-sigmatropic rearrangements, as demonstrated in studies of prenyl azides. unr.edu.ar

A key area for future computational work will be the accurate calculation of spectroscopic properties. The ability to simulate vibrational circular dichroism (VCD) spectra, for example, can aid in the determination of absolute configurations of chiral terpenes. researchgate.net Furthermore, computational methods, such as the GIAO 13C NMR calculations, have been successfully used to confirm the structure of complex halogenated monoterpenes, a strategy that can be applied to this compound and its derivatives. mdpi.com

Sustainable Production and Biocatalytic Approaches

The increasing demand for natural and sustainably sourced chemicals provides a strong impetus for developing biocatalytic and metabolic engineering approaches for the production of this compound.

Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Research into terpene synthases (TPSs), which catalyze the conversion of acyclic oligoprenyl diphosphates into a vast array of terpenes, is a key area of interest. researchgate.net The discovery and characterization of novel TPSs that can produce this compound from common precursors like geranyl diphosphate (B83284) (GPP) would be a significant breakthrough. The enzymatic synthesis of related variediene analogs demonstrates the potential of this approach to generate structural diversity. researchgate.net

Metabolic engineering of microorganisms also holds great promise. By introducing and optimizing biosynthetic pathways in host organisms like E. coli or yeast, it may be possible to achieve high-yield production of this compound from simple sugars. Investigations into the biocatalytic routes towards other monoterpene alcohols, such as linalool and geraniol (B1671447), provide a valuable roadmap for these efforts. whiterose.ac.uk Furthermore, the enzymatic synthesis of related compounds, even if not directly the target molecule, can provide valuable insights and tools for future pathway engineering. google.comgoogle.com

Investigation of Related Terpenoid Networks and Their Interconversions

This compound does not exist in isolation but is part of a complex network of interconnected terpenoids within biological systems. Understanding its place within these networks is crucial for a complete picture of its biological and chemical significance.

Future research should focus on mapping the metabolic pathways that lead to and from this compound in various organisms. For example, it is known to be a product of the acid-catalyzed rearrangement of linalool, and further investigation into the enzymatic control of this and similar interconversions is warranted. researchgate.netwhiterose.ac.uk The catalytic conversion of linalool over zeolites, which yields a mixture of terpenes including ocimene (a mixture of isomers including this compound), provides a chemical model for these transformations and highlights the potential for selective catalysis. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3,7-Dimethylocta-1,3,7-triene, and how do stereoisomers influence yield?

- Methodological Answer : Synthesis typically involves terpene cyclization or Wittig reactions. For example, isomer-specific synthesis can be achieved using palladium-catalyzed cross-coupling to control double-bond geometry. Stereoisomers (e.g., (E)- vs. (Z)-ocimene) significantly impact biological activity and volatility, requiring chiral GC-MS or NMR for characterization .

- Table 1 : Synthetic Methods Comparison

| Method | Yield (%) | Stereochemical Control | Reference |

|---|---|---|---|

| Palladium-catalyzed coupling | 78 | High (E-selectivity) | |

| Acid-catalyzed cyclization | 65 | Moderate |

Q. How can researchers reliably characterize this compound in plant volatile blends?

- Methodological Answer : Use dynamic headspace sampling coupled with GC-MS for in situ collection. Quantify using internal standards (e.g., tetralin) and compare retention indices with synthetic standards. Spectral libraries (NIST) and isomer-specific columns (e.g., β-cyclodextrin) are critical for distinguishing ocimene isomers .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Methodological Answer : Key properties include:

- Boiling Point : 176–178°C (varies with isomer).

- Stability : Light-sensitive; store at +4°C under argon.

- Solubility : Hydrophobic (log P ≈ 4.2); use methanol or hexane for dilution.

- Spectral Data : Key MS fragments at m/z 93 (base peak) and 121 .

Advanced Research Questions

Q. How does this compound mediate plant-insect ecological interactions, and how can experimental designs account for temporal emission patterns?

Q. What analytical strategies resolve contradictions in reported bioactivity of ocimene isomers?

- Methodological Answer : Discrepancies arise from isomer misidentification or impurity. Solutions include:

Q. How can computational modeling predict the reactivity of this compound in atmospheric oxidation studies?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways with ozone or OH radicals. Key parameters:

- Rate Constants : Compare with experimental smog chamber data.

- Products : Identify secondary organic aerosols (SOAs) via HR-LC/MS.

- Software : Gaussian 16 or ORCA for quantum calculations .

Data Contradiction Analysis

Q. Why do some studies report ocimene as a defense metabolite while others classify it as a pollinator attractant?

- Methodological Answer : Context-dependent roles arise from concentration thresholds and ecological niches. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.